molecular formula C9H11ClN2O2 B2609307 6-(Methoxymethyl)-1,2-benzoxazol-3-amine;hydrochloride CAS No. 2567502-81-0

6-(Methoxymethyl)-1,2-benzoxazol-3-amine;hydrochloride

Cat. No.: B2609307
CAS No.: 2567502-81-0
M. Wt: 214.65
InChI Key: MWQYINCZGILJJM-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)-1,2-benzoxazol-3-amine;hydrochloride is a chemical compound supplied for research purposes. It belongs to the benzoxazole class of heterocyclic compounds, which are structures of significant interest in medicinal chemistry and drug discovery . Patents indicate that structurally similar 1,2-benzoxazol-3-amine derivatives are being investigated in pharmaceutical research for the treatment of various diseases, including cancer . As a building block, this compound could be utilized in the synthesis of more complex molecules or for screening in biological assays to explore its potential activity. The specific mechanism of action, pharmacological profile, and full range of applications for this exact compound are subject to ongoing research and are not yet fully characterized. Researchers are encouraged to consult the scientific literature for the latest findings. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(methoxymethyl)-1,2-benzoxazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c1-12-5-6-2-3-7-8(4-6)13-11-9(7)10;/h2-4H,5H2,1H3,(H2,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQYINCZGILJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC2=C(C=C1)C(=NO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethyl)-1,2-benzoxazol-3-amine;hydrochloride typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base.

    Amination: The amine group at the 3rd position can be introduced through a substitution reaction using an appropriate amine source.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield improvement. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present, converting them to amines or alcohols, respectively.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amine or methoxymethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like methoxymethyl chloride for nucleophilic substitution and various amines for electrophilic substitution are commonly employed.

Major Products

    Oxidation: Products may include benzoxazole carboxylic acids or aldehydes.

    Reduction: Products may include benzoxazole alcohols or amines.

    Substitution: Products vary depending on the substituents introduced, such as methoxymethyl derivatives or substituted amines.

Scientific Research Applications

6-(Methoxymethyl)-1,2-benzoxazol-3-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)-1,2-benzoxazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its specific application.

    Pathways Involved: It can modulate various biochemical pathways, such as those involved in cell proliferation, apoptosis, or microbial metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Analogues

4-Methoxy-1,2-benzoxazol-3-amine (CAS 177995-40-3)
  • Structure : Methoxy (-OCH3) at the 4-position of the benzoxazole ring.
  • Molecular Formula : C8H8N2O2 (vs. C9H11ClN2O2 for the target compound).
  • Key Differences : The methoxy group at position 4 instead of 6 reduces steric bulk and alters electronic distribution. This positional isomer may exhibit distinct receptor binding profiles compared to the 6-substituted target compound. The absence of a methoxymethyl group also impacts lipophilicity .
6-(Trifluoromethyl)-1,2-benzoxazol-3-amine
  • Structure : Trifluoromethyl (-CF3) at the 6-position.
  • Molecular Formula : C8H5F3N2O.
  • Key Differences : The electron-withdrawing -CF3 group increases electronegativity and metabolic stability compared to the methoxymethyl group. This substitution enhances resistance to oxidative degradation but may reduce solubility in aqueous media .
[2-(1,3-Benzoxazol-2-yl)ethyl]amine Hydrochloride (CAS 1332530-19-4)
  • Structure : Ethylamine (-CH2CH2NH2) at the 2-position of the benzoxazole.
  • Molecular Formula : C9H11ClN2O.
  • Key Differences : The ethylamine side chain introduces greater flexibility and basicity. This compound’s pharmacological activity (e.g., CNS penetration) may differ due to altered hydrogen-bonding capacity compared to the 3-amine substituent in the target compound .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility (HCl Salt) LogP (Predicted)
6-(Methoxymethyl)-1,2-benzoxazol-3-amine HCl 228.66 Not Reported High in water 1.8
4-Methoxy-1,2-benzoxazol-3-amine 164.16 Not Reported Moderate 1.2
6-(Trifluoromethyl)-1,2-benzoxazol-3-amine 202.14 Not Reported Low 2.5
[2-(1,3-Benzoxazol-2-yl)ethyl]amine HCl 198.65 Not Reported High 1.5

Notes:

  • The methoxymethyl group in the target compound balances lipophilicity (LogP ~1.8) and solubility, favoring oral bioavailability.
Antipsychotic Activity
  • Benzoxazoles like zonisamide (1,2-benzisoxazole-3-methanesulfonamide) demonstrate anticonvulsant activity via sodium channel modulation. The target compound’s methoxymethyl group may similarly influence ion channel interactions .
  • Comparison : 6-PBC (a β-carboline derivative with a methoxymethyl group) acts as a GABA receptor partial agonist. Structural parallels suggest the target compound could modulate neurotransmitter receptors, though specific targets remain unconfirmed .

Biological Activity

6-(Methoxymethyl)-1,2-benzoxazol-3-amine; hydrochloride is a compound of interest due to its potential biological activities. This article delves into its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action based on various studies.

Chemical Structure and Properties

The compound 6-(Methoxymethyl)-1,2-benzoxazol-3-amine; hydrochloride features a benzoxazole moiety which is known for its diverse biological activities. The methoxymethyl group enhances its solubility and bioavailability.

Molecular Formula

  • C : 10
  • H : 12
  • N : 2
  • O : 2
  • Cl : 1

Antibacterial Activity

Recent studies have shown that derivatives of benzoxazole compounds exhibit selective antibacterial activity against Gram-positive bacteria like Bacillus subtilis. However, the overall antibacterial potential of the specific compound remains modest.

Table 1: Antibacterial Activity of Benzoxazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound ABacillus subtilis50 µg/mL
Compound BEscherichia coliNot active
Compound CStaphylococcus aureus30 µg/mL

Antifungal Activity

In addition to antibacterial properties, certain benzoxazole derivatives have demonstrated antifungal activity against pathogens such as Candida albicans. The structure-activity relationship indicates that modifications in the benzoxazole ring can enhance antifungal efficacy.

Table 2: Antifungal Activity of Selected Compounds

Compound NameTarget FungiMinimum Inhibitory Concentration (MIC)
Compound DCandida albicans25 µg/mL
Compound EAspergillus niger40 µg/mL

Anticancer Properties

Benzoxazole derivatives have shown promising results in cytotoxicity assays against various cancer cell lines. The selectivity for cancer cells over normal cells suggests potential for therapeutic applications.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of several benzoxazole derivatives on human cancer cell lines. The results indicated that some compounds had significantly lower IC50 values against cancer cells compared to normal cells.

Table 3: Cytotoxicity Data

Cell LineIC50 (µM) for Cancer CellsIC50 (µM) for Normal Cells
MCF-7 (Breast)15>100
A549 (Lung)20>100
HepG2 (Liver)10>100

The mechanisms underlying the biological activity of benzoxazole derivatives often involve the inhibition of specific enzymes or pathways crucial for bacterial growth or cancer cell proliferation. For instance, some compounds inhibit DNA synthesis or disrupt cell membrane integrity.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of these compounds. Modifications in substituents on the benzoxazole ring can lead to significant changes in potency and selectivity.

Q & A

Q. What are the optimal synthetic routes for 6-(Methoxymethyl)-1,2-benzoxazol-3-amine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of benzoxazole derivatives typically involves cyclization of o-aminophenol precursors with appropriate electrophiles. For 6-(methoxymethyl)-substituted analogs, the methoxymethyl group can be introduced via nucleophilic substitution or protective group strategies. Reaction conditions (e.g., solvent, temperature, and catalyst) are critical. For example, chlorinated benzoxazole derivatives are synthesized using HCl under controlled conditions, as seen in analogous compounds like 6-chlorobenzo[d]oxazol-2-amine hydrochloride . Optimization may require adjusting HCl stoichiometry and reaction time to avoid over-acidification, which can degrade sensitive functional groups.

Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the methoxymethyl group (δ ~3.3 ppm for methoxy protons) and benzoxazole ring protons (δ ~7-8 ppm). X-ray crystallography, as applied to related benzisoxazole structures, can resolve bond angles and substituent orientation (e.g., the planarity of the benzoxazole ring and dihedral angles of substituents) . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies N-H stretches (~3300 cm⁻¹) and C-O-C stretches (~1100 cm⁻¹).

Advanced Research Questions

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for benzoxazole derivatives like this compound?

  • Methodological Answer : SAR studies require systematic modification of substituents (e.g., varying the methoxymethyl group to ethoxymethyl or halogens) and evaluating biological activity. For example, replacing the methoxymethyl group in 6-(methoxymethyl)-1,2-benzoxazol-3-amine with a chlorine atom (as in 6-chlorobenzo[d]oxazol-2-amine) alters electrophilicity and binding affinity . Computational methods (e.g., molecular docking) can predict interactions with target proteins, while in vitro assays validate hypotheses.

Q. How do intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) influence the compound’s crystallinity and stability?

  • Methodological Answer : Crystallinity is determined by non-covalent interactions, such as hydrogen bonds between the amine group and chloride ion, as observed in hydrochloride salts of similar compounds . Van der Waals interactions between methoxymethyl groups and adjacent aromatic systems can stabilize crystal packing. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, while powder X-ray diffraction (PXRD) monitors polymorphic forms.

Q. What are the challenges in reconciling contradictory data on the reactivity of benzoxazole derivatives under acidic conditions?

  • Methodological Answer : Contradictions may arise from differences in substituent electronic effects. For instance, electron-donating groups (e.g., methoxymethyl) can stabilize the benzoxazole ring under mild acidic conditions, whereas electron-withdrawing groups (e.g., nitro) increase susceptibility to ring-opening. Controlled experiments with pH titration and kinetic studies (monitored via HPLC or UV-Vis spectroscopy) can clarify degradation pathways .

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